methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole-based heterocyclic compound featuring a conjugated system with a Z-configuration at the ethylidene moiety. The structure includes a 3-methoxybenzylamino substituent, a phenyl group at the N1 position, and a methyl ester at the C3 position. This configuration confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science. The compound’s stereoelectronic profile is influenced by the methoxy group’s electron-donating effects and the ester’s polar character, which may enhance solubility in organic solvents .
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[4-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H23N3O4/c1-15(23-14-16-8-7-11-18(12-16)28-2)21-19(13-20(26)29-3)24-25(22(21)27)17-9-5-4-6-10-17/h4-12,24H,13-14H2,1-3H3 |
InChI Key |
MEADBOGMPUKZGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC(=CC=C1)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves a multi-step process. One common method involves the condensation of 3-methoxybenzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Group Variations
The compound is compared to three structurally related pyrazole derivatives (Table 1):
Key Differences and Research Findings
Substituent Effects on Solubility and Bioavailability The target compound’s 3-methoxybenzyl group enhances polarity compared to the morpholinyl derivative , which may improve aqueous solubility. However, the morpholine’s tertiary amine could facilitate protonation at physiological pH, improving membrane permeability. The fluorobenzyloxy-thiazolidinone analog exhibits higher metabolic stability due to fluorine’s electronegativity and sulfur’s resistance to oxidative degradation. This makes it suitable for prolonged biological activity.
Its ethyl ester may hydrolyze slower than the target’s methyl ester, affecting prodrug activation kinetics.
Stereochemical Considerations All compounds share a Z-configuration at the ethylidene group, critical for maintaining planar geometry and π-π stacking interactions. Computational studies (using tools like SHELXL and ORTEP ) suggest minor torsional strain differences due to substituent bulk.
Biological Activity
Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that exhibits notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrazole ring and a methoxybenzyl moiety. The molecular formula is , and its IUPAC name reflects its intricate configuration:
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical in numerous physiological processes. These receptors play roles in neurotransmission, immune response, and cellular growth regulation .
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory response .
- Cellular Signaling : The compound's ability to influence intracellular signaling cascades could lead to alterations in cell proliferation and apoptosis, making it a candidate for cancer therapy .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Anticancer Activity
Several studies have explored the compound's potential as an anticancer agent. For instance:
- Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways.
- Case Study 2 : A similar effect was observed in colorectal cancer cells (HT-29), where the compound inhibited cell proliferation by interfering with the cell cycle progression.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-II; reduction of cytokines | |
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| GPCR modulation | Alteration of signaling pathways |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound demonstrates good oral bioavailability due to its moderate lipophilicity.
- Metabolism : It is metabolized primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : The primary route of elimination is renal, with metabolites excreted in urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
